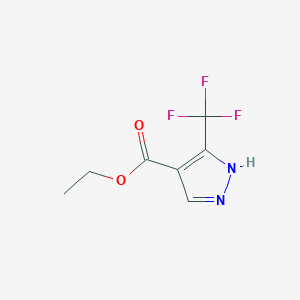

Ethyl 3-trifluoromethylpyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2/c1-2-14-6(13)4-3-11-12-5(4)7(8,9)10/h3H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXIHSAEOXPAEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344346 | |

| Record name | Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729487 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

155377-19-8 | |

| Record name | Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-trifluoromethylpyrazole-4-carboxylate: A Key Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-trifluoromethylpyrazole-4-carboxylate is a versatile heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique molecular architecture, featuring a pyrazole core functionalized with a trifluoromethyl group and an ethyl carboxylate moiety, imparts desirable physicochemical and biological properties. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role as a pivotal intermediate in the development of novel therapeutic agents and crop protection agents. The presence of the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of parent molecules, making this compound a valuable scaffold in drug discovery.[1]

Core Properties and Data

The fundamental properties of this compound are summarized below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| CAS Number | 155377-19-8 | ChemicalBook[2], NINGBO INNO PHARMCHEM CO.,LTD.[1] |

| Molecular Formula | C₇H₇F₃N₂O₂ | ChemicalBook[2], NINGBO INNO PHARMCHEM CO.,LTD.[1] |

| Molecular Weight | 208.14 g/mol | ChemicalBook[2], NINGBO INNO PHARMCHEM CO.,LTD.[1] |

| Appearance | White to light yellow crystalline solid | ChemicalBook[2] |

| Melting Point | 144-148 °C | Sigma-Aldrich[3] |

| Purity | ≥97% | Sigma-Aldrich[3] |

| InChI Key | VYXIHSAEOXPAEY-UHFFFAOYSA-N | Sigma-Aldrich[3] |

| SMILES | CCOC(=O)c1c[nH]nc1C(F)(F)F | Sigma-Aldrich[3] |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through the condensation of a trifluoromethylated β-dicarbonyl compound with hydrazine, a classic and efficient method for constructing the pyrazole ring.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for pyrazole synthesis.

Materials:

-

Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid

-

Water

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1 equivalent) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction Progression: After the addition is complete, add a catalytic amount of glacial acetic acid. Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield this compound as a crystalline solid.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.92 (s, 1H, pyrazole-H), 4.27 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.95 (s, 3H, N-CH₃ - for the N-methylated analog), 1.33 (t, J = 7.1 Hz, 3H, OCH₂CH₃). Note: The peak at 3.95 ppm is for the N-methylated analog and would be absent in the N-unsubstituted title compound, which would instead show a broad NH peak.[2]

-

¹³C NMR: Expected signals would include those for the pyrazole ring carbons, the trifluoromethyl carbon, and the ethyl ester carbons.

-

IR (KBr): Characteristic peaks are expected for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the ester (around 1700 cm⁻¹), and C-F stretches of the trifluoromethyl group (in the region of 1100-1300 cm⁻¹).

Applications in Drug Discovery and Agrochemicals

This compound serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1]

Pharmaceutical Applications

The trifluoromethyl-pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. Notably, it is a core structural motif in several selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs).[4] The trifluoromethyl group can enhance the binding affinity and selectivity of these compounds for the COX-2 enzyme.

Caption: Role in the synthesis of potential pharmaceuticals.

Beyond its use in developing anti-inflammatory agents, this pyrazole derivative is also explored in the synthesis of potential anticancer agents.[1] The pyrazole nucleus can be further functionalized to create compounds that interact with various biological targets involved in cancer progression.

Agrochemical Applications

In the agrochemical sector, this compound is a key intermediate for the synthesis of modern fungicides and herbicides.[1] The incorporation of the trifluoromethyl-pyrazole moiety can lead to crop protection agents with improved efficacy, broader spectrum of activity, and enhanced environmental profiles.

Safety and Handling

According to the Safety Data Sheet, this compound is classified as an irritant. It can cause skin and serious eye irritation.[3]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.[3]

-

First Aid: In case of contact with skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[3]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the life sciences. Its synthesis is well-established, and its unique structural features make it an attractive starting material for the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group plays a crucial role in enhancing the biological activity and physicochemical properties of the resulting compounds. As research in fluorine chemistry continues to expand, the importance of versatile building blocks like this compound is expected to grow.

References

- 1. nbinno.com [nbinno.com]

- 2. ETHYL 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE | 111493-74-4 [chemicalbook.com]

- 3. Ethyl 3-amino-2-phenylpyrazole-4-carboxylate [webbook.nist.gov]

- 4. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 3-trifluoromethylpyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-trifluoromethylpyrazole-4-carboxylate is a versatile heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and agrochemical research. Its structure, which incorporates a pyrazole core, an ethyl ester functional group, and a trifluoromethyl moiety, imparts a unique combination of properties that make it a valuable building block in the synthesis of a wide range of biologically active molecules. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of parent compounds, making this pyrazole derivative a key intermediate in the development of novel pharmaceuticals and crop protection agents.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by experimental data and established analytical methodologies.

Molecular Structure and Properties

The foundational attributes of this compound are summarized in the table below. These properties are fundamental to its behavior in chemical and biological systems.

| Property | Value | Source(s) |

| Chemical Name | Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | [3] |

| Synonyms | 3-(Trifluoromethyl)pyrazole-4-carboxylic Acid Ethyl Ester | [3] |

| CAS Number | 155377-19-8 | [3][4] |

| Molecular Formula | C₇H₇F₃N₂O₂ | [3] |

| Molecular Weight | 208.14 g/mol | [3] |

| Physical Form | White to light yellow powder/crystal | [3] |

| Melting Point | 142-146 °C | [5] |

| Boiling Point | 267.4 ± 40.0 °C (Predicted) | [6] |

| Density | 1.35 ± 0.1 g/cm³ (Predicted) | [6] |

The structure of this compound has been unequivocally confirmed by single-crystal X-ray diffraction, providing precise data on bond lengths and angles. The compound crystallizes in the monoclinic system.[7]

Spectroscopic Profile

The spectroscopic data are crucial for the identification and characterization of this compound. The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The chemical shifts are reported in parts per million (ppm).

¹H NMR (CDCl₃):

-

δ 1.40 (t, 3H, J = 7.0 Hz)

-

δ 4.39 (q, 2H, J = 7.0 Hz)

-

δ 8.26 (s, 1H)

-

δ 13.2 (s (br), 1H)

¹³C NMR (CDCl₃):

-

δ 14.0

-

δ 61.2

-

δ 113.4

-

δ 121.0 (q, J = 268 Hz)

-

δ 135.3

-

δ 142.0 (q, J = 38 Hz)

-

δ 160.8

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecule.

HRMS:

-

Calculated for C₇H₇F₃N₂O₂-H: 207.0381

-

Measured: 207.0377

Physicochemical Characteristics

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility

Acidity (pKa)

The trifluoromethyl group is a strong electron-withdrawing group, which is expected to increase the acidity (lower the pKa) of the N-H proton on the pyrazole ring compared to its non-fluorinated analogs. A specific experimentally determined pKa value for this compound is not available in the literature. However, based on the electronic effects of the trifluoromethyl substituent, the pKa is predicted to be lower than that of unsubstituted pyrazole.

Reactivity and Stability

The reactivity of this compound is dictated by the interplay of its functional groups. The pyrazole ring is an electron-rich aromatic system, generally favoring electrophilic substitution at the C4 position. However, the presence of the electron-withdrawing trifluoromethyl and ethyl carboxylate groups can influence this reactivity. The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or other modifications at the nitrogen atoms. The ester group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Information on the specific stability of this compound under various conditions such as a range of pH values and temperatures is not extensively documented. However, pyrazole derivatives are generally considered to be stable heterocyclic compounds.

Experimental Protocols

The following are detailed, step-by-step methodologies for the determination of key physicochemical properties of this compound.

Melting Point Determination

Principle: The melting point is a fundamental physical property used to identify a substance and assess its purity. A sharp melting range is indicative of a pure compound.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of these two temperatures.

Solubility Determination

Principle: The shake-flask method is a standard technique to determine the equilibrium solubility of a compound in a given solvent.

Methodology (Shake-Flask Method):

-

Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. Alternatively, the mixture can be centrifuged or filtered to separate the solid from the saturated solution.

-

Analysis: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound in the diluted solution is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.

pKa Determination

Principle: Potentiometric titration is a highly accurate method for determining the pKa of a compound by measuring the pH of a solution as a titrant is added.

Methodology (Potentiometric Titration):

-

Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).

-

Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

Visualizations

Molecular Structure of this compound

Caption: 2D structure of this compound.

Experimental Workflow for Solubility Determination

Caption: Shake-flask method workflow for solubility determination.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate [cymitquimica.com]

- 4. Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. Ethyl 3-trifluoromethyl-1H-pyrazole-4-carboxylate, 97%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

- 6. 111493-74-4 CAS MSDS (ETHYL 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Ethyl 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylate: A Technical Guide for Scientific Professionals

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a key building block in modern medicinal chemistry and materials science. We will explore its molecular structure, physicochemical properties, synthesis, and diverse applications, offering insights grounded in established scientific principles.

Core Molecular Attributes

Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a trifluoromethyl group at the 3-position and an ethyl carboxylate group at the 4-position. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic environment of the pyrazole ring, impacting its chemical reactivity and biological interactions.

Molecular Formula and Weight

The chemical formula of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is C7H7F3N2O2.[1][2][3] This corresponds to a molecular weight of approximately 208.14 g/mol .[1][2][3][4]

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 155377-19-8[1][2][3][5][6][7] |

| Appearance | White to light yellow powder or crystal[1][6] |

| Purity | >98.0% (GC)[1][6] |

| Molecular Formula | C7H7F3N2O2[1][2][3] |

| Molecular Weight | 208.14 g/mol [1][2][3][4] |

| Synonyms | 3-(Trifluoromethyl)pyrazole-4-carboxylic Acid Ethyl Ester, Ethyl 3-Trifluoromethyl-1H-pyrazole-4-carboxylate[1][5][6] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO[5] |

| Storage | Store at 2-8°C, protected from air and light[5] |

Synthesis and Mechanistic Considerations

The synthesis of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a critical process for its application in research and development. A common and effective synthetic route is the ring-closing reaction of a suitable precursor.

Synthetic Pathway

A widely employed method involves the reaction of an ethoxymethylene-β-ketoester with hydrazine. While the specific starting material for the trifluoromethyl derivative is not detailed in the provided search results, a general analogous reaction involves the cyclization of an alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate with a hydrazine source. For the synthesis of the related compound, alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ester, the ring-closing reaction is performed in a two-phase system with a weak base.

Caption: Generalized synthetic pathway for pyrazole formation.

Experimental Protocol: A General Approach

The following is a generalized protocol based on analogous pyrazole syntheses.

-

Reaction Setup: A solution of the starting β-ketoester is prepared in a suitable solvent (e.g., toluene).

-

Reagent Preparation: A separate aqueous solution of hydrazine and a weak base (e.g., potassium carbonate) is prepared and cooled.

-

Addition: The ketoester solution is added dropwise to the cooled, stirred hydrazine solution, maintaining a low temperature.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Gas Chromatography (GC).

-

Workup and Isolation: After the reaction is complete, the organic layer is separated, washed, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by crystallization or column chromatography to obtain the final product.

Causality in Experimental Choices: The use of a two-phase system can facilitate the reaction between the organic-soluble ketoester and the water-soluble hydrazine. A weak base is employed to promote the cyclization reaction without causing unwanted side reactions. Low-temperature control is crucial to manage the exothermic nature of the reaction and prevent the formation of byproducts.

Applications in Scientific Research and Development

Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate is a versatile intermediate with significant applications in both the agrochemical and pharmaceutical industries.[8] The presence of the trifluoromethyl group often enhances the biological activity and stability of the final compounds.[8][9]

Agrochemicals

This compound serves as a crucial intermediate in the synthesis of modern agrochemicals, particularly herbicides and fungicides.[8][9] The trifluoromethyl pyrazole scaffold is a key component in a number of crop protection agents.[8]

Pharmaceuticals

In the pharmaceutical sector, it is a valuable building block for the development of new therapeutic agents.[8] It has been investigated for its potential in creating drugs for inflammation and pain management.[9] Its structure is instrumental in the design of novel drug candidates, including anti-inflammatory and anti-cancer agents.[8]

Materials Science

The unique properties imparted by the trifluoromethyl group also make this compound useful in the development of advanced polymers and coatings with enhanced thermal and chemical resistance.[8]

Caption: Major application areas of the title compound.

Structural Confirmation

The definitive molecular structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been confirmed by single-crystal X-ray diffraction.[10] The compound crystallizes in the monoclinic space group P21/m.[10] This authoritative structural data provides the precise bond lengths, angles, and overall conformation of the molecule, which is invaluable for computational modeling and understanding its interactions with biological targets.

Conclusion

Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a high-value chemical intermediate with a well-defined molecular structure and a broad spectrum of applications. Its significance in the fields of agrochemicals, pharmaceuticals, and materials science is well-established. This guide has provided a technical overview of its core properties, synthesis, and primary uses, intended to be a valuable resource for professionals in research and development.

References

- 1. Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate [cymitquimica.com]

- 2. Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate [oakwoodchemical.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate | 155377-19-8 - Coompo [coompo.com]

- 6. Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate | 155377-19-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. ETHYL 3-(TRIFLUOROMETHYL)PYRAZOLE-4-CARBOXYLATE | 155377-19-8 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Ethyl 3-trifluoromethylpyrazole-4-carboxylate

Introduction: The Strategic Importance of Fluorinated Pyrazoles in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and agrochemical development, fluorinated heterocyclic compounds represent a cornerstone of innovation. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Among these privileged structures, pyrazole derivatives have garnered significant attention due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Ethyl 3-trifluoromethylpyrazole-4-carboxylate is a key building block in the synthesis of a multitude of such bioactive molecules.[3][4] Its trifluoromethyl group enhances both reactivity and solubility in organic solvents, making it a valuable intermediate for the construction of complex molecular architectures.[3] A definitive understanding of its three-dimensional structure at the atomic level is paramount for rational drug design and the development of novel therapeutic agents.

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of this compound. We will delve into the experimental methodologies, from synthesis and single-crystal growth to the intricacies of single-crystal X-ray diffraction and data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage a deep structural understanding of this versatile synthetic intermediate.

Experimental Workflow: From Synthesis to Structural Elucidation

The determination of a molecule's crystal structure is a multi-step process that demands precision and a thorough understanding of the underlying principles of crystallography. The following sections detail a robust workflow for the synthesis, crystallization, and structural analysis of this compound.

Diagram of the Experimental Workflow

Caption: A schematic overview of the key stages involved in the crystal structure determination of this compound.

Part 1: Synthesis and Purification

The synthesis of pyrazole derivatives often involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[5] For this compound, a plausible synthetic route involves the ring-closing reaction of a suitable precursor.[1]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate precursor, such as an ethoxymethylene-trifluoro-oxobutyrate derivative, in a suitable solvent like ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate dropwise at room temperature. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be dissolved in an organic solvent like ethyl acetate and washed with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the pure this compound.[5]

Part 2: Crystallization

The growth of high-quality single crystals is often the most critical and challenging step in crystal structure analysis. For this compound, slow evaporation is an effective method.

Experimental Protocol:

-

Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent. Ethanol is a good starting point for many pyrazole carboxylates.[6]

-

Slow Evaporation: Place the resulting solution in a clean vial, loosely capped to allow for slow evaporation of the solvent at room temperature.

-

Crystal Growth: Over a period of several days to a week, as the solvent slowly evaporates, the solution will become supersaturated, leading to the formation of single crystals.

-

Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them from the mother liquor.

Part 3: Single-Crystal X-ray Diffraction (SCXRD)

The definitive three-dimensional structure of the molecule is determined by single-crystal X-ray diffraction.

Experimental Protocol:

-

Crystal Mounting: Select a well-formed, transparent single crystal and mount it on a cryoloop using a small amount of paratone-N oil.[3]

-

Data Collection: Mount the crystal on a Bruker APEXII CCD diffractometer equipped with a graphite-monochromated MoKα radiation source (λ = 0.71073 Å).[7] The data collection is typically performed at a low temperature (e.g., 200 K) to minimize thermal vibrations of the atoms.

-

Data Integration and Scaling: The collected diffraction data (a series of images) are processed using the SAINT software package for integration of the reflection intensities.

-

Absorption Correction: An empirical absorption correction is applied using the SADABS program to account for the absorption of X-rays by the crystal.

Part 4: Structure Solution and Refinement

The final step involves solving the phase problem and refining the atomic positions to obtain a chemically meaningful model of the crystal structure.

Experimental Protocol:

-

Structure Solution: The crystal structure is solved by direct methods using the SHELXS program, which provides an initial electron density map and a preliminary atomic model.

-

Structure Refinement: The structural model is refined by full-matrix least-squares on F² using the SHELXL program.[7] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using tools like PLATON to check for missed symmetry and other potential issues. The final crystallographic data are typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Crystallographic Data and Structural Insights

The crystal structure of this compound has been determined and reported.[7] A summary of the key crystallographic data is presented in the table below.

| Parameter | Value |

| Chemical Formula | C₇H₇F₃N₂O₂ |

| Formula Weight | 224.14 |

| Crystal System | Monoclinic |

| Space Group | P 2₁/m |

| a (Å) | 6.8088(8) |

| b (Å) | 6.7699(9) |

| c (Å) | 9.9351(12) |

| β (°) | 105.416(3) |

| Volume (ų) | 441.48(9) |

| Z | 2 |

| Temperature (K) | 200(2) |

| Rgt(F) | 0.0398 |

| wRref(F²) | 0.1192 |

Molecular Geometry and Intermolecular Interactions

The molecule of this compound is essentially planar, with the exception of the fluorine and hydrogen atoms of the trifluoromethyl and ethyl groups, respectively.[8] The planarity of the pyrazole ring is a common feature of this heterocyclic system.

The crystal packing is primarily governed by intermolecular hydrogen bonds. Specifically, the N-H group of the pyrazole ring acts as a hydrogen bond donor to the carbonyl oxygen atom of an adjacent molecule, forming chains of molecules within the crystal lattice.[8] These interactions are crucial in dictating the overall supramolecular architecture.

Diagram of Molecular Structure and Key Interactions

Caption: A simplified representation of the key hydrogen bonding interaction between two molecules of this compound in the crystal lattice.

Conclusion

The crystal structure analysis of this compound provides invaluable insights into its molecular conformation and the nature of its intermolecular interactions. This detailed structural knowledge is fundamental for understanding its chemical behavior and for its strategic application in the design and synthesis of novel pharmaceuticals and agrochemicals. The methodologies outlined in this guide offer a robust framework for the crystallographic analysis of this and other similar small molecules, thereby empowering researchers to accelerate the drug discovery and development process.

References

- 1. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]

- 2. WO2018041853A1 - Method for the preparation of 3-(trifluoromethyl)pyrazine-2-carboxylic acid esters - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic and Structural Elucidation of Ethyl 3-trifluoromethylpyrazole-4-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Ethyl 3-trifluoromethylpyrazole-4-carboxylate is a pivotal heterocyclic building block in the synthesis of novel agrochemicals and pharmaceutical agents.[1][2] Its unique trifluoromethyl substituent imparts desirable properties such as enhanced metabolic stability and binding affinity, making a thorough understanding of its structural and electronic characteristics paramount for rational drug design and development. This guide provides a comprehensive analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating empirical data with established spectroscopic principles, this document serves as an authoritative resource for the unambiguous identification and characterization of this important synthetic intermediate.

Introduction: The Significance of Fluorinated Pyrazoles

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl group (-CF₃), in particular, is a bioisostere for several functional groups and is known to enhance lipophilicity, metabolic stability, and binding affinity of drug candidates.[2] Pyrazole scaffolds are prevalent in a wide range of biologically active compounds. The combination of a pyrazole core with a trifluoromethyl group, as seen in this compound, creates a versatile platform for the development of novel fungicides, herbicides, and therapeutic agents targeting a spectrum of diseases.[1]

Accurate structural elucidation is the bedrock of chemical synthesis and drug discovery. Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular architecture of compounds. This guide will delve into the characteristic spectroscopic signatures of this compound, offering insights into the interpretation of its NMR, IR, and MS data.

Molecular Structure and Physicochemical Properties

The foundational step in spectroscopic analysis is understanding the molecule's composition and connectivity. The crystal structure of this compound has been determined, confirming its atomic arrangement.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇F₃N₂O₂ | [4] |

| Molecular Weight | 224.14 g/mol | [4] |

| Appearance | White to light yellow powder/crystal | [4] |

| CAS Number | 155377-19-8 | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the N-unsubstituted this compound, a broad signal for the N-H proton is expected, the chemical shift of which can be highly dependent on solvent and concentration. The spectrum of the closely related N-methylated analog, Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, shows a singlet for the pyrazole proton at approximately 7.92 ppm, a quartet for the ethyl ester methylene protons around 4.27 ppm, and a triplet for the ethyl ester methyl protons at about 1.33 ppm.[5] For the title compound, we anticipate a similar pattern for the ethyl ester group and the pyrazole C5-H.

Predicted ¹H NMR Data (in CDCl₃):

-

δ ~8.0-8.2 ppm (s, 1H): Pyrazole C5-H. The electron-withdrawing nature of the adjacent carboxylate and the trifluoromethyl group on the ring will shift this proton downfield.

-

δ ~4.3-4.4 ppm (q, J ≈ 7.1 Hz, 2H): Ethyl ester -OCH₂ CH₃.

-

δ ~1.3-1.4 ppm (t, J ≈ 7.1 Hz, 3H): Ethyl ester -OCH₂CH₃ .

-

Variable broad singlet (1H): Pyrazole N-H. This signal may exchange with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

-

δ ~162-164 ppm: Ester carbonyl carbon (C =O).

-

δ ~140-150 ppm (q, JCF ≈ 35-40 Hz): Pyrazole C3, attached to the CF₃ group. The carbon signal is split into a quartet due to coupling with the three fluorine atoms.

-

δ ~138-142 ppm: Pyrazole C5.

-

δ ~115-125 ppm (q, JCF ≈ 270-280 Hz): Trifluoromethyl carbon (C F₃). This signal will be a quartet with a large coupling constant.

-

δ ~105-110 ppm: Pyrazole C4.

-

δ ~61-62 ppm: Ethyl ester -OCH₂ CH₃.

-

δ ~14-15 ppm: Ethyl ester -OCH₂CH₃ .

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. The chemical shift of the -CF₃ group provides information about its electronic environment. The trifluoromethyl group in pyrazole derivatives typically appears as a singlet in the proton-decoupled ¹⁹F NMR spectrum.[6]

Predicted ¹⁹F NMR Data (referenced to CFCl₃):

-

δ ~ -60 to -65 ppm (s): The singlet arises from the three equivalent fluorine atoms of the trifluoromethyl group. The exact chemical shift can be influenced by the solvent.[7][8]

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and accuracy of NMR data.[9]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

¹⁹F NMR Acquisition: Acquire the spectrum using an appropriate probe. A common external reference is CFCl₃.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.

Table 2: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300-3100 (broad) | N-H stretch | Pyrazole N-H |

| ~3000-2850 | C-H stretch | Ethyl group |

| ~1720-1700 (strong) | C=O stretch | Ester carbonyl |

| ~1600-1500 | C=N and C=C stretch | Pyrazole ring |

| ~1300-1100 (strong) | C-F stretch | Trifluoromethyl group |

| ~1250-1000 | C-O stretch | Ester |

The presence of a strong absorption band around 1710 cm⁻¹ is indicative of the ester carbonyl group. The C-F stretching vibrations of the trifluoromethyl group typically give rise to strong absorptions in the 1300-1100 cm⁻¹ region.[10] The broad N-H stretch is also a key diagnostic feature.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

For this compound (MW = 224.14), the molecular ion peak ([M]⁺) is expected at m/z 224 in an electron ionization (EI) mass spectrum. In electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 225 would be prominent.

Predicted Fragmentation Pattern (ESI-MS):

-

m/z 225 ([M+H]⁺): The protonated molecular ion.

-

m/z 197: Loss of ethylene (C₂H₄) from the ethyl ester group.

-

m/z 179: Loss of ethanol (C₂H₅OH) from the ethyl ester group.

-

m/z 151: Loss of the ethoxycarbonyl group (-COOEt).

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition (ESI-MS): Infuse the sample solution into the electrospray ionization source of a mass spectrometer. Acquire the spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed masses. For confirmation of the elemental composition, high-resolution mass spectrometry (HRMS) is recommended.[11]

Integrated Spectroscopic Analysis Workflow

A robust characterization of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for this compound. The combination of NMR, IR, and Mass Spectrometry allows for unambiguous structural confirmation and purity assessment. For researchers in medicinal chemistry and materials science, a thorough understanding of these spectroscopic features is essential for quality control, reaction monitoring, and the rational design of new molecules based on this versatile fluorinated pyrazole scaffold. This guide serves as a practical and authoritative reference to facilitate these endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate [cymitquimica.com]

- 5. ETHYL 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE | 111493-74-4 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Ethyl 3-trifluoromethylpyrazole-4-carboxylate in Organic Solvents

Foreword: The Critical Role of Solubility in Drug Discovery and Agrochemical Development

In the realms of pharmaceutical sciences and agrochemical research, the journey from a promising molecule to a viable product is paved with numerous physicochemical challenges. Among the most fundamental of these is solubility. For a compound to exert its biological effect, it must first be effectively delivered and absorbed, processes that are intrinsically governed by its ability to dissolve in relevant media. Ethyl 3-trifluoromethylpyrazole-4-carboxylate, a heterocyclic compound featuring a trifluoromethyl group, stands as a versatile building block in the synthesis of novel therapeutic agents and advanced crop protection agents.[1] The presence of the trifluoromethyl group is known to significantly enhance the reactivity and solubility of the compound in organic solvents, a crucial attribute for efficient organic synthesis.[1]

This guide is designed for researchers, scientists, and drug development professionals who are working with or considering the use of this compound. It moves beyond a simple recitation of facts to provide a deeper understanding of the principles governing its solubility and, most importantly, equips you with robust, field-proven methodologies to quantify this critical parameter in your own laboratory settings. As a Senior Application Scientist, my objective is not just to provide protocols, but to illuminate the causality behind them, ensuring that your experimental choices are both informed and effective.

Understanding the Molecular Determinants of Solubility

The solubility of this compound (Figure 1) is a complex interplay of its structural features and the properties of the solvent.

Figure 1: Chemical Structure of this compound

-

Molecular Formula: C₇H₇F₃N₂O₂[2]

-

Molecular Weight: 208.14 g/mol [2]

-

Physical Form: White to light yellow powder or crystal[2]

The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can participate in hydrogen bonding, which generally favors solubility in polar solvents like ethanol and methanol.[3][4] However, the overall solubility profile is significantly modulated by its substituents:

-

The Trifluoromethyl (-CF₃) Group: This highly electronegative group has a profound impact. It can decrease aqueous solubility due to its hydrophobic nature but often enhances solubility in a range of organic solvents.[1] This is a key feature that makes this compound a valuable intermediate in organic synthesis.

-

The Ethyl Ester (-COOCH₂CH₃) Group: This group adds a degree of polarity and can act as a hydrogen bond acceptor, contributing to solubility in polar aprotic solvents like ethyl acetate and acetone.

The general principle of "like dissolves like" is a useful starting point. We can anticipate that this compound will exhibit favorable solubility in polar organic solvents. Furthermore, the solubility of pyrazole derivatives generally increases with temperature, as the additional energy helps to overcome the crystal lattice energy of the solid.[3][5]

Experimental Determination of Solubility: A Practical Guide

The absence of extensive published quantitative solubility data for this compound necessitates robust in-house determination. The following sections provide detailed, self-validating protocols for two widely accepted methods: gravimetric analysis for equilibrium solubility and UV-Vis spectrophotometry for more rapid or high-throughput screening.

Safety and Handling Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound is known to cause skin and eye irritation, and may cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. When handling the solid powder, a dust mask is recommended.

-

Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

Protocol 1: Gravimetric Determination of Equilibrium Solubility

This method is considered the "gold standard" for its accuracy and directness, measuring the mass of dissolved solute in a saturated solution at a specific temperature.

The gravimetric method relies on achieving a true thermodynamic equilibrium between the undissolved solid and the dissolved solute in the solvent. By carefully evaporating a known volume of the saturated supernatant and weighing the residue, we can directly calculate the concentration at saturation, which is the solubility.

-

Preparation: Add an excess amount of this compound to a known volume of the chosen organic solvent (e.g., 10 mL) in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, but 48-72 hours may be necessary. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed; when the measured concentration no longer changes, equilibrium is established.

-

Phase Separation: Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (e.g., 5 mL) using a pre-heated volumetric pipette to prevent crystallization upon cooling. Transfer the sample to a pre-weighed, dry evaporating dish.

-

Solvent Evaporation: Place the evaporating dish in a fume hood and allow the solvent to evaporate at room temperature or under a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a temperature well below the compound's melting point (144-148 °C) can be used.[6]

-

Drying and Weighing: Once the solvent has completely evaporated, dry the evaporating dish containing the solid residue to a constant weight in a vacuum oven. Cool the dish in a desiccator before weighing on an analytical balance.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant taken (mL)) * 100

Caption: Workflow for Gravimetric Solubility Determination.

Protocol 2: UV-Vis Spectrophotometric Determination of Solubility

This method is faster than the gravimetric method and requires less compound, making it ideal for screening multiple solvents or for compounds that are available in limited quantities. It is an indirect method that relies on the Beer-Lambert Law.

This technique correlates the absorbance of a solution at a specific wavelength to the concentration of the analyte. A calibration curve is first established using solutions of known concentrations. The concentration of a saturated solution can then be determined by measuring its absorbance and interpolating from the calibration curve. The choice of a wavelength of maximum absorbance (λ_max) provides the highest sensitivity and accuracy.

-

Determine λ_max: Prepare a dilute stock solution of this compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer over a suitable wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λ_max).

-

Prepare Calibration Standards: From the stock solution, prepare a series of at least five standard solutions of known concentrations that bracket the expected solubility.

-

Generate Calibration Curve: Measure the absorbance of each standard solution at λ_max. Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is absorbance, 'm' is the slope, 'x' is concentration, and 'c' is the y-intercept. A high coefficient of determination (R² > 0.99) indicates a good fit.

-

Prepare Saturated Solution: Follow steps 1-3 from the gravimetric protocol to prepare a saturated solution at the desired temperature and allow the excess solid to settle.

-

Sample and Dilute: Carefully withdraw a small, known volume of the clear supernatant. It is crucial to dilute this sample quantitatively with the same solvent to bring its concentration into the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

Measure Absorbance: Measure the absorbance of the diluted sample at λ_max.

-

Calculate Solubility: Use the equation from the calibration curve to calculate the concentration of the diluted sample. Then, multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Concentration of diluted sample = (Absorbance - y-intercept) / slope

Solubility = Concentration of diluted sample * Dilution Factor

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Data Presentation and Predictive Insights

The data generated from these experiments should be meticulously recorded. A well-structured table is essential for comparison and analysis.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) | Method Used |

| Methanol | 32.7 | [Experimental Data] | Gravimetric/UV-Vis |

| Ethanol | 24.5 | [Experimental Data] | Gravimetric/UV-Vis |

| Acetone | 20.7 | [Experimental Data] | Gravimetric/UV-Vis |

| Dichloromethane | 9.1 | [Experimental Data] | Gravimetric/UV-Vis |

| Ethyl Acetate | 6.0 | [Experimental Data] | Gravimetric/UV-Vis |

| Toluene | 2.4 | [Experimental Data] | Gravimetric/UV-Vis |

Note: This table serves as a template for recording experimentally determined data.

By determining solubility at different temperatures (e.g., 5°C, 25°C, and 40°C), a solubility curve can be constructed for each solvent. This provides valuable thermodynamic insights and is critical for designing crystallization processes.

For more advanced applications, particularly in process modeling and formulation development, thermodynamic models such as the UNIFAC (UNIQUAC Functional-group Activity Coefficients) method or COSMO-RS (COnductor-like Screening MOdel for Real Solvents) can be employed.[7][8][9][10] These predictive models use group contribution methods or quantum chemical calculations to estimate activity coefficients and, consequently, solubility in various solvents and mixtures, often with remarkable accuracy.[7][10]

Conclusion: An Empowered Approach to a Fundamental Property

While a comprehensive public database for the solubility of this compound remains to be built, the lack of data should not be a barrier to progress. This guide has provided the theoretical context and detailed, actionable protocols for researchers to confidently and accurately determine this crucial parameter. By understanding the "why" behind the "how," scientists and developers can generate reliable data, enabling informed decisions in solvent selection, reaction optimization, purification, and formulation. The methodologies outlined herein empower you to build a proprietary understanding of this versatile compound, accelerating your research and development endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate [cymitquimica.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ethyl 3- (trifluoromethyl)-1H-pyrazole-4-carboxylate 97 155377-19-8 [sigmaaldrich.com]

- 7. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scm.com [scm.com]

- 9. UNIFAC - Wikipedia [en.wikipedia.org]

- 10. Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Significance of the Trifluoromethyl Group in Pyrazole Scaffolds

Executive Summary

The pyrazole nucleus is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its metabolic stability and versatile substitution patterns make it an ideal starting point for drug design.[4] When this potent scaffold is functionalized with a trifluoromethyl (CF₃) group, a unique synergy emerges, leading to compounds with dramatically enhanced pharmacological profiles. The CF₃ group, far from being a simple methyl mimic, imparts a distinct combination of lipophilicity, metabolic robustness, and electronic properties that profoundly influence a molecule's interaction with biological targets.[5][6] This guide provides an in-depth exploration of the physicochemical and biological consequences of incorporating the trifluoromethyl group into pyrazole-based compounds, offering field-proven insights for drug development professionals.

Part 1: The Physicochemical Transformation: How the CF₃ Group Sculpts Molecular Properties

The decision to introduce a trifluoromethyl group is a strategic choice aimed at fundamentally altering a molecule's behavior in a biological system. Its effects are multifaceted, stemming from the unique properties of the fluorine atom.

Lipophilicity and Membrane Permeability

A primary role of the CF₃ group is the modulation of lipophilicity, a critical parameter for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7] The high electronegativity of the three fluorine atoms creates a highly lipophilic moiety. This increased lipophilicity, as quantified by a Hansch-Fujita π constant of +0.88, often enhances a drug's ability to cross cellular membranes, including the blood-brain barrier, thereby improving bioavailability and enabling access to intracellular targets.[5][8] However, it's crucial to note that the impact on lipophilicity is context-dependent; its position on a molecule can influence the overall effect.[9]

Metabolic Stability: The Power of the C-F Bond

One of the most significant advantages conferred by the CF₃ group is enhanced metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[5][8][10] This inherent strength makes the trifluoromethyl group exceptionally resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) family.[11] By replacing a metabolically vulnerable methyl or hydrogen group, the CF₃ group can block common metabolic pathways, leading to a longer plasma half-life, reduced patient dosing frequency, and a more predictable pharmacokinetic profile.[5][6]

Profound Electronic Influence

The trifluoromethyl group is a powerful electron-withdrawing substituent due to the high electronegativity of fluorine.[8][12] When attached to the pyrazole ring, it significantly alters the electronic landscape of the molecule. This has two key consequences:

-

Modulation of pKa: The electron-withdrawing nature of the CF₃ group can lower the pKa of nearby acidic or basic centers, such as the pyrazole ring nitrogens. This change can be critical for optimizing the ionization state of a drug at physiological pH, which in turn affects solubility and target binding.[6]

-

Enhanced Target Binding: The electronic modulation can strengthen non-covalent interactions with biological targets. The CF₃ group can improve hydrogen bonding and electrostatic interactions, leading to higher binding affinity and potency.[5][13]

Bioisosterism and Steric Effects

In drug design, the CF₃ group is often employed as a bioisostere for other chemical groups. While sterically larger than a methyl group, it is comparable to a chlorine atom.[5] It can be used to replace these groups to fine-tune steric fit within a receptor's binding pocket or to introduce the beneficial properties described above without drastically altering molecular size.[6] This strategic replacement can be pivotal in achieving high binding affinity and, crucially, selectivity for the intended target over off-targets.[5]

| Property | Methyl (-CH₃) | Chlorine (-Cl) | Trifluoromethyl (-CF₃) |

| Hansch-Fujita π Constant | +0.56 | +0.71 | +0.88[5][8] |

| van der Waals Radius (Å) | 2.00 | 1.75 | 2.70 (approx.) |

| Bond Dissociation Energy (C-X) | ~414 kJ/mol (C-H) | ~339 kJ/mol (C-Cl) | ~485 kJ/mol (C-F)[5][10] |

| Electronic Effect | Weakly Donating | Inductively Withdrawing | Strongly Withdrawing[5][12] |

Part 2: Biological Activity and Therapeutic Impact

The unique physicochemical properties imparted by the trifluoromethyl group translate directly into significant and diverse biological activities for pyrazole-containing molecules. These compounds have found applications as anti-inflammatory, anticancer, antibacterial, and antifungal agents.[14][15][16]

A Paradigm of Selectivity: COX-2 Inhibition

The most prominent example of a trifluoromethylated pyrazole is Celecoxib (Celebrex) , a nonsteroidal anti-inflammatory drug (NSAID).[6][17][18] Its mechanism hinges on the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme over its isoform, COX-1.[19][20]

-

Mechanism of Action: COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[19][21] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is primarily induced at sites of inflammation.[18][19]

-

The Role of the CF₃ Group: The active site of the COX-2 enzyme features a distinct hydrophilic side pocket that is absent in COX-1.[18] The trifluoromethyl group of Celecoxib is crucial as it fits snugly into this side pocket, anchoring the drug and conferring a ~10-20 fold selectivity for COX-2.[18] This selective inhibition allows Celecoxib to reduce inflammation and pain while minimizing the gastrointestinal side effects commonly associated with non-selective NSAIDs that inhibit COX-1.[19]

Caption: Mechanism of COX-2 inhibition by Celecoxib.

Part 3: Synthetic Strategies for Trifluoromethylated Pyrazoles

The successful application of trifluoromethylated pyrazoles in drug discovery is underpinned by the development of robust and efficient synthetic methodologies.[22][23] Several key strategies are employed to construct this valuable scaffold.

Core Synthetic Approaches

-

Condensation with Trifluoromethylated Precursors: The classical and most direct approach involves the condensation of a hydrazine derivative with a trifluoromethylated 1,3-dicarbonyl compound. This method provides reliable access to a wide range of 3- or 5-trifluoromethylpyrazoles.[24]

-

[3+2] Cycloaddition Reactions: These reactions involve the coupling of a 1,3-dipole (like a diazo intermediate) with a trifluoromethylated alkyne or alkene. This powerful strategy allows for the construction of the pyrazole ring with high regioselectivity.[24]

-

Multi-Component Reactions: Modern synthetic chemistry favors atom-economical processes. Three-component reactions, for instance, can bring together an aldehyde, a hydrazine, and a trifluoromethylated building block like 2-bromo-3,3,3-trifluoropropene (BTP) in a single pot to generate the desired pyrazole core.[24]

Caption: Key synthetic workflows for trifluoromethylated pyrazoles.

Example Experimental Protocol: Three-Component Synthesis of a 3-(Trifluoromethyl)pyrazole

This protocol is adapted from methodologies described in the literature for educational purposes.[24][25]

Objective: To synthesize a 1,5-diaryl-3-(trifluoromethyl)pyrazole derivative.

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Tosylhydrazide (1.1 mmol)

-

2-Bromo-3,3,3-trifluoropropene (BTP) (1.5 mmol)

-

1,8-Diazabicycloundec-7-ene (DBU) (2.0 mmol)

-

Acetonitrile (ACN) (5 mL)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aromatic aldehyde (1.0 mmol), tosylhydrazide (1.1 mmol), and acetonitrile (5 mL).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the tosylhydrazone intermediate.

-

Add 2-bromo-3,3,3-trifluoropropene (BTP) (1.5 mmol) to the reaction mixture, followed by the dropwise addition of DBU (2.0 mmol).

-

Heat the reaction mixture to 80 °C and maintain for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to yield the desired 3-(trifluoromethyl)pyrazole.

Part 4: Conclusion & Future Outlook

The strategic incorporation of a trifluoromethyl group into a pyrazole scaffold is a powerful and validated strategy in modern drug discovery. This combination leverages the inherent stability and versatility of the pyrazole ring with the unique physicochemical advantages of the CF₃ group—namely, enhanced metabolic stability, increased lipophilicity for better membrane permeation, and potent electronic effects that can fine-tune binding affinity and selectivity.[5][10] The clinical success of Celecoxib stands as a testament to the power of this approach.

Future research will likely focus on developing novel, more efficient synthetic methods for the regioselective trifluoromethylation of complex pyrazole systems.[24][26] Furthermore, as our understanding of disease biology deepens, the trifluoromethylpyrazole scaffold will undoubtedly be explored for new therapeutic targets beyond inflammation, including in oncology, infectious diseases, and neurological disorders, continuing its legacy as a truly privileged structure in medicinal chemistry.[4][14]

References

- 1. tandfonline.com [tandfonline.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. grokipedia.com [grokipedia.com]

- 9. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Celecoxib - Wikipedia [en.wikipedia.org]

- 19. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 20. study.com [study.com]

- 21. news-medical.net [news-medical.net]

- 22. Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 25. tandfonline.com [tandfonline.com]

- 26. pubs.acs.org [pubs.acs.org]

The Synthetic Chemist's Guide to Pyrazole Carboxylates: A Comprehensive Review of Core Methodologies

Abstract

Pyrazole carboxylates represent a cornerstone of heterocyclic chemistry, serving as pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their prevalence stems from the pyrazole core's unique electronic properties and its capacity for diverse functionalization, with the carboxylate group offering a versatile handle for further synthetic manipulation. This in-depth technical guide provides a comprehensive overview of the principal synthetic strategies for accessing pyrazole carboxylates, intended for researchers, scientists, and professionals in drug development. Moving beyond a mere recitation of protocols, this guide delves into the mechanistic underpinnings of each synthetic approach, offering field-proven insights into experimental choices and highlighting the inherent logic that ensures trustworthy and reproducible outcomes.

Introduction: The Enduring Significance of Pyrazole Carboxylates

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[3][4] Its incorporation into molecular frameworks can significantly influence physicochemical properties such as lipophilicity and hydrogen bonding potential, thereby enhancing biological activity.[5] The addition of a carboxylate group further expands the synthetic utility, enabling the formation of amides, esters, and other derivatives crucial for modulating pharmacokinetics and pharmacodynamics.[6] Pyrazole carboxylate derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antifungal properties.[1][2] Notable examples of drugs containing the pyrazole scaffold include the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib.[2][7] This guide will explore the most robust and versatile methods for constructing this valuable class of compounds.

Foundational Synthesis: The Knorr Pyrazole Synthesis and its Variants

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains a cornerstone for the construction of the pyrazole ring.[3][8][9][10] This classical method involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[8][9]

The Classical Knorr Synthesis

The reaction proceeds via the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.[10] The use of a β-ketoester as the 1,3-dicarbonyl component directly yields a pyrazolone, which exists in tautomeric equilibrium with the aromatic hydroxypyrazole.[10]

Mechanism of the Knorr Pyrazole Synthesis:

Caption: Mechanism of the Knorr Pyrazole Synthesis.

A significant challenge in the Knorr synthesis, when using unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of regioisomeric products.[11] The regioselectivity is influenced by the relative reactivity of the two carbonyl groups and the reaction conditions.[12]

Modern Catalytic Approaches

Recent advancements have focused on improving the efficiency and environmental footprint of the Knorr synthesis. Nano-organocatalysts, such as magnetically retrievable ferrite-anchored glutathione, have been employed for microwave-assisted reactions, offering advantages like shorter reaction times and easier catalyst recovery.[8] Similarly, nano-ZnO has been demonstrated as an efficient and green catalyst for the synthesis of 1,3,5-substituted pyrazoles with excellent yields.[3][13]

Experimental Protocol: Nano-ZnO Catalyzed Synthesis of 1,3,5-Substituted Pyrazoles [13]

-

To a mixture of a 1,3-dicarbonyl compound (1 mmol) and a hydrazine (1 mmol) in a round-bottom flask, add nano-ZnO (10 mol%).

-

Heat the reaction mixture at the appropriate temperature (e.g., 80 °C) with stirring for the specified time (typically 1-2 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add ethanol and filter to recover the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford the desired pyrazole derivative.

The Power of Cycloaddition: 1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions provide a powerful and highly regioselective route to pyrazole carboxylates.[13][14] This methodology typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).

Synthesis of Pyrazole-5-carboxylates

A facile one-pot procedure for the synthesis of pyrazole-5-carboxylates involves the 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds.[13][14] This reaction is often catalyzed by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[14]

Reaction Workflow for 1,3-Dipolar Cycloaddition:

Caption: General workflow for 1,3-dipolar cycloaddition.

The use of aqueous micellar catalysis has emerged as a sustainable alternative to traditional organic solvents for these cycloadditions.[15][16] Surfactants like TPGS-750-M can create nanoreactors in water, promoting the reaction and leading to high yields.[15][16]

Experimental Protocol: Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition in Aqueous Micellar Media [15][16]

-

Prepare a solution of the surfactant (e.g., 1.5 wt% TPGS-750-M) in water.

-

To this solution, add the glycine ester hydrochloride and cool to 0 °C.

-

Add a cold aqueous solution of sodium nitrite dropwise, followed by the dropwise addition of sulfuric acid.

-

Stir the mixture at 0 °C for 30 minutes to generate the diazoacetate in situ.

-

Add sodium carbonate, followed by the alkyne.

-

Stir the reaction mixture at room temperature for 20 hours.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-